Boc-D-homoserine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-homoserine sodium salt is a chemical compound used primarily in organic synthesis and peptide chemistry. It is a derivative of D-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to its sodium salt form. This compound is valuable in various chemical reactions due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Boc-D-homoserine sodium salt typically involves two main steps:
Protection of the Amino Group: D-homoserine is reacted with tert-butoxycarbonyl chlorocarbonate (tert-Boc-OSu) to form Boc-D-homoserine.
Formation of the Sodium Salt: Boc-D-homoserine is then treated with a base, such as sodium carbonate, to convert the carboxyl group into its sodium salt form, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using high-purity reagents to ensure the quality of the final product.
- Employing efficient purification techniques such as crystallization or chromatography to isolate the desired compound.
- Implementing stringent quality control measures to maintain consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-homoserine sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) can be used to neutralize the compound or convert it into its sodium salt form.
Major Products Formed
Deprotected Amino Acids: Removal of the Boc group yields D-homoserine, which can be further modified or used in peptide synthesis.
Functionalized Derivatives: The amino group can be further functionalized to create various derivatives for specific applications.
Wissenschaftliche Forschungsanwendungen
Boc-D-homoserine sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Boc-D-homoserine sodium salt involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical processes, such as enzyme catalysis and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-homoserine sodium salt: Similar to Boc-D-homoserine sodium salt but derived from L-homoserine.
N-acylhomoserine lactones: Compounds used in quorum sensing studies in bacteria.
Uniqueness
This compound is unique due to its specific stereochemistry (D-form) and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic and biochemical applications .
Eigenschaften
Molekularformel |
C9H16NNaO5 |
---|---|
Molekulargewicht |
241.22 g/mol |
IUPAC-Name |
sodium;(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C9H17NO5.Na/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m1./s1 |
InChI-Schlüssel |
JVEDJBJPRTYLBE-FYZOBXCZSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.